ES24 vs. Nitrofurantoin: 4-Fold to 25-Fold Superior Antibacterial Potency Against Gram-Positive Pathogens Including MRSA and VRE
In a direct head-to-head minimal inhibitory concentration (MIC) comparison, ES24 demonstrated substantially greater antibacterial potency than nitrofurantoin (NFT) against clinically relevant Gram-positive strains. Against methicillin-resistant Staphylococcus aureus (MRSA), ES24 exhibited an MIC of 6 µM compared to 25 µM for NFT, representing a 4.2-fold improvement. Against vancomycin-resistant Enterococcus faecium (VRE), ES24 showed an MIC of 50 µM versus 200 µM for NFT (4-fold more potent). The differential was most pronounced against Bacillus subtilis 168, where ES24 achieved an MIC of 1 µM compared to 25 µM for NFT, a 25-fold potency advantage. Against vancomycin-resistant Enterococcus faecalis, ES24 (MIC 12 µM) was 8.3-fold more potent than NFT (MIC 100 µM) .
| Evidence Dimension | Minimal inhibitory concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | ES24 MIC: 6 µM (MRSA), 50 µM (E. faecium VRE), 1 µM (B. subtilis 168), 12 µM (E. faecalis VRE) |
| Comparator Or Baseline | Nitrofurantoin (NFT) MIC: 25 µM (MRSA), 200 µM (E. faecium VRE), 25 µM (B. subtilis 168), 100 µM (E. faecalis VRE) |
| Quantified Difference | 4.2-fold (MRSA); 4-fold (E. faecium VRE); 25-fold (B. subtilis); 8.3-fold (E. faecalis VRE) lower MIC for ES24 |
| Conditions | Broth microdilution MIC assay; strains: S. aureus MRSA, E. faecium VRE, B. subtilis 168, E. faecalis VRE; data from Table 3 |
Why This Matters
For procurement decisions in antibacterial drug discovery programs targeting multidrug-resistant Gram-positive pathogens, the 4- to 25-fold greater potency of ES24 over the FDA-approved structural analog nitrofurantoin directly translates into lower compound consumption, wider therapeutic index potential, and a differentiated lead scaffold.
- [1] Steenhuis M, Koningstein GM, Oswald J, Pick T, O'Keefe S, Koch HG, Cavalié A, Whitehead RC, Swanton E, High S, Luirink J. Eeyarestatin 24 impairs SecYEG-dependent protein trafficking and inhibits growth of clinically relevant pathogens. Mol Microbiol. 2021;115(1):28-40. doi:10.1111/mmi.14589 View Source
